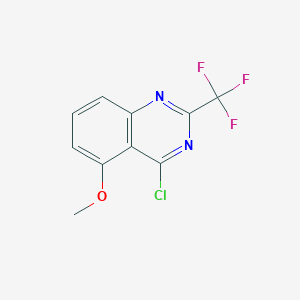

4-Chloro-5-methoxy-2-(trifluoromethyl)quinazoline

Description

4-Chloro-5-methoxy-2-(trifluoromethyl)quinazoline is a quinazoline derivative featuring a trifluoromethyl group at position 2, a methoxy group at position 5, and a chlorine atom at position 4. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure comprising two fused six-membered rings (benzene and pyrimidine). Substituents such as chloro, methoxy, and trifluoromethyl groups are common in pharmacologically active quinazolines due to their influence on electronic properties, solubility, and metabolic stability .

Properties

IUPAC Name |

4-chloro-5-methoxy-2-(trifluoromethyl)quinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3N2O/c1-17-6-4-2-3-5-7(6)8(11)16-9(15-5)10(12,13)14/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKRMUFYBFMVGMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=NC(=N2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methoxy-2-(trifluoromethyl)quinazoline typically involves the reaction of 2-amino-6-methoxybenzoic acid with trifluoromethylating agents and chlorinating agents under controlled conditions . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from 20°C to 60°C . The final product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure precise control over reaction conditions. The product is then subjected to rigorous quality control measures to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methoxy-2-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Major Products

The major products formed from these reactions include various substituted quinazolines and quinazolinones, which have significant biological and pharmacological activities .

Scientific Research Applications

Chemistry

4-Chloro-5-methoxy-2-(trifluoromethyl)quinazoline serves as a building block in the synthesis of complex molecules and as a reagent in organic synthesis. It is used to create substituted quinazolines and quinazolinones, which possess significant biological and pharmacological activities.

Biology

This compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules. Research has indicated that this compound may bind to specific enzymes or receptors involved in disease pathways. Elucidating these interactions is crucial for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent.

Medicine

4-Chloro-5-methoxy-2-(trifluoromethyl)quinazoline has demonstrated promise in the development of new drugs, particularly in the treatment of cancer and infectious diseases. Many quinazoline derivatives have been explored for applications in areas like anti-cancer and anti-malarial drugs. Quinazoline derivatives have shown potential as vascular endothelial cell growth (VEGF) RTK inhibitors, epidermal growth factor inhibitors, anti-convulsants, anti-inflammatory agents, sirtuin modulating agents, and antidiabetic agents . New quinazoline compounds could be candidates for developing more efficient anticancer inhibitors .

Industry

The compound is used in the production of agrochemicals and other industrial chemicals. Quinazoline derivatives have also been explored for applications in material science, and their chemical properties can make them suitable for use in the development of organic light-emitting diodes (OLEDs) and other functional materials.

Quinazoline Derivatives as VEGFR-2 Inhibitors

Mechanism of Action

The mechanism of action of 4-Chloro-5-methoxy-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally similar quinazoline derivatives:

Key Differences and Implications

Substituent Position and Electronic Effects: The trifluoromethyl group at position 2 in the target compound introduces strong electron-withdrawing effects, stabilizing the quinazoline core and enhancing resistance to metabolic oxidation. In contrast, 4-Chloro-5-(trifluoromethyl)quinazoline places CF₃ at position 5, which may alter electronic distribution and reduce hydrogen-bonding opportunities . The methoxy group at position 5 in the target compound improves solubility compared to non-polar derivatives like 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline (similarity: 0.71), where fluorine’s electronegativity dominates .

Fused-Ring Systems :

- Triazolo-fused quinazolines (e.g., and ) exhibit planar structures that enhance π-π stacking interactions with biological targets . However, the absence of a fused ring in the target compound may reduce steric hindrance, allowing better access to hydrophobic binding pockets.

In contrast, the trifluoromethyl group in the target compound offers metabolic stability without reactive liability.

Biological Activity

4-Chloro-5-methoxy-2-(trifluoromethyl)quinazoline is a member of the quinazoline family, known for its diverse biological activities. This compound has gained attention due to its potential applications in medicinal chemistry, particularly as an antimicrobial, anticancer, and antifungal agent. Its unique structure, characterized by a chloro group, a methoxy group, and a trifluoromethyl moiety, influences its biological interactions and efficacy.

Chemical Structure and Properties

The molecular formula of 4-Chloro-5-methoxy-2-(trifluoromethyl)quinazoline is C₉H₇ClF₃N₂O, with a molecular weight of approximately 250.58 g/mol. The presence of functional groups such as methoxy and trifluoromethyl enhances its reactivity and potential binding affinity to biological targets.

Antimicrobial Activity

Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. Specifically, 4-Chloro-5-methoxy-2-(trifluoromethyl)quinazoline has shown effectiveness against various bacterial and fungal strains. Its mechanism may involve inhibiting key enzymes or disrupting cellular processes in pathogens .

Anticancer Activity

Quinazoline derivatives are recognized for their anticancer potential. Studies have demonstrated that compounds similar to 4-Chloro-5-methoxy-2-(trifluoromethyl)quinazoline can inhibit critical pathways in cancer cell proliferation. For instance, certain analogs have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR), with IC50 values in the nanomolar range .

Table 1: Comparison of Anticancer Activity of Quinazoline Derivatives

| Compound Name | Target | IC50 Value (nM) |

|---|---|---|

| Compound A | EGFR | 10 |

| Compound B | VEGFR | 30 |

| 4-Chloro-5-methoxy-2-(trifluoromethyl)quinazoline | EGFR/VEGFR | TBD |

Antifungal Activity

The antifungal properties of quinazoline derivatives have also been explored. Some studies report that these compounds exhibit strong activity against specific fungal strains, suggesting their potential as therapeutic agents for fungal infections .

The mechanism by which 4-Chloro-5-methoxy-2-(trifluoromethyl)quinazoline exerts its biological effects involves interaction with various molecular targets. It may bind to enzymes or receptors critical for disease pathways, modulating their activity and leading to therapeutic effects. Understanding these interactions is essential for optimizing the compound's efficacy as a drug candidate.

Case Studies

- Anticancer Efficacy : In one study, quinazoline derivatives demonstrated significant inhibition of cancer cell lines such as MCF-7 and HepG2. The lead compound exhibited IC50 values around 2 μM against these cell lines, indicating strong anticancer potential .

- Antimicrobial Synergy : Another investigation highlighted the synergistic effects of quinazoline derivatives when combined with existing antibiotics against resistant strains like MRSA. This combination therapy showed enhanced bactericidal activity compared to monotherapy .

Q & A

Q. Advanced Medicinal Chemistry

- Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors at 4-Cl and 2-CF₃ positions) using Schrödinger’s Phase .

- Bioisosteric Replacement : Replace methoxy with ethoxy or cyclopropoxy to modulate lipophilicity (clogP) while retaining target engagement .

- Prodrug Strategies : Introduce hydrolyzable esters (e.g., acetoxymethyl) at the 5-position to enhance solubility for in vivo studies .

What computational methods predict pharmacokinetic properties of quinazoline derivatives?

Q. Advanced ADME Profiling

- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration using PMF calculations for logBB .

- CYP450 Inhibition : Use SwissADME to predict metabolism hotspots (e.g., 5-methoxy demethylation via CYP3A4) .

- Solubility Optimization : Apply COSMO-RS to screen co-solvents (e.g., PEG-400) for in vitro assays .

How to troubleshoot low yields in trifluoromethylation steps?

Q. Advanced Synthetic Chemistry

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.